molecular formula C11H8N2 B013026 2-(Quinolin-6-YL)acetonitrile CAS No. 103983-94-4

2-(Quinolin-6-YL)acetonitrile

Cat. No. B013026
M. Wt: 168.19 g/mol
InChI Key: SGSMUSDVKCMDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07087626B2

Procedure details

A solution of 6-methyl-quinoline (3.00 g, 20.6 mmol), N-bromosuccinimide (3.96 g, 22.0 mmol), and benzoyl peroxide (0.51 g, 2.10 mmol) in carbon tetrachloride (100 mL) is stirred at reflux for 2 h. The reaction is cooled to room temperature then washed with saturated aqueous sodium bisulfite (50 mL). The organic phase is passed through 30 g SiO2 (2×) eluting with dichloromethane then diethyl ether. N,N-Dimethylformamide (83 mL) is added to the combined organic fractions and solvent removed under reduced pressure leaving only the reaction mixture in N,N-dimethylformamide. To the reaction mixture in N,N-dimethylformamide is added sodium cyanide (1.22 g, 24.9 mmol) and potassium bicarbonate (2.51 g, 24.9 mmol). The reaction mixture is allowed to stir at 50° C. for 2 h. The cooled reaction mixture is poured into pH 7 buffer (75 mL) and extracted with ethyl acetate (2×100 mL). The organic layers are combined, washed with saturated aqueous sodium chloride (100 mL), dried over solid sodium chloride, and concentrated under reduced pressure to afford an oil that is purified by normal phase flash chromatography (120 g Biotage KP-Sil 40L: 10% ethyl acetate in hexanes for 5 min, 20% ethyl acetate in hexanes for 20 min, 40% ethyl acetate in hexanes for 20 min, 60% ethyl acetate in hexanes for 20 min, then 60-100% ethyl acetate in hexanes ramp over 20 min) to provids 645 mg (18%) of the title compound. MS ES+ m/e 169 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
2.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
18%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.Br[N:13]1C(=O)CC[C:14]1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C-]#N.[Na+].C(=O)(O)[O-].[K+]>C(Cl)(Cl)(Cl)Cl.CN(C)C=O>[N:8]1[C:9]2[C:4](=[CH:3][C:2]([CH2:1][C:14]#[N:13])=[CH:11][CH:10]=2)[CH:5]=[CH:6][CH:7]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC=1C=C2C=CC=NC2=CC1
Name
Quantity
3.96 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.51 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.22 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
2.51 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
WASH
Type
WASH
Details
then washed with saturated aqueous sodium bisulfite (50 mL)
WASH
Type
WASH
Details
eluting with dichloromethane
ADDITION
Type
ADDITION
Details
N,N-Dimethylformamide (83 mL) is added to the combined organic fractions and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving only the reaction mixture in N,N-dimethylformamide
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
ADDITION
Type
ADDITION
Details
is poured into pH 7 buffer (75 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over solid sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford an oil that
CUSTOM
Type
CUSTOM
Details
is purified by normal phase flash chromatography (120 g Biotage KP-Sil 40L
WAIT
Type
WAIT
Details
10% ethyl acetate in hexanes for 5 min
Duration
5 min
WAIT
Type
WAIT
Details
20% ethyl acetate in hexanes for 20 min
Duration
20 min
WAIT
Type
WAIT
Details
40% ethyl acetate in hexanes for 20 min
Duration
20 min
WAIT
Type
WAIT
Details
60% ethyl acetate in hexanes for 20 min
Duration
20 min
WAIT
Type
WAIT
Details
60-100% ethyl acetate in hexanes ramp over 20 min
Duration
20 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 645 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.